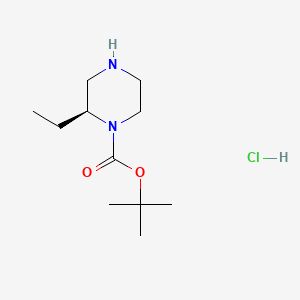

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

Description

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an ethyl substituent at the 2-position, and a hydrochloride salt. The (S)-configuration at the 2-position imparts stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical applications. This compound serves as a key intermediate in drug development, particularly for molecules requiring precise stereochemical control .

Properties

IUPAC Name |

tert-butyl (2S)-2-ethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFFBNCKEZSWAK-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662476 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222106-99-1 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the piperazine ring or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research explores its potential as a building block for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The (R)-enantiomer (CAS 1217443-56-5) and (S)-enantiomer (CAS 1222106-99-1) share identical molecular formulas but differ in stereochemistry. Key distinctions include:

- Synthesis Complexity : The (S)-enantiomer is priced higher (USD 188/g vs. USD 173/g for the (R)-form), suggesting greater synthetic difficulty or demand for the (S)-configuration .

- Biological Relevance : Enantiomers often exhibit divergent pharmacological activities. For example, one enantiomer may serve as an active pharmaceutical ingredient (API), while the other could be inactive or toxic.

Substituent Variations

Chain Length Differences

- (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS 1217478-55-1, Similarity: 0.92): Replacing the ethyl group with a propyl chain increases hydrophobicity and molecular weight (estimated ΔMW = +14 g/mol). This alters solubility and metabolic stability .

Positional Isomerism

Functional Group Modifications

- 1-Boc-2-tert-butylpiperazine hydrochloride (CAS 1381947-73-4): Features a tert-butyl group at the 2-position instead of ethyl. The increased steric bulk (tert-butyl vs. Molecular weight = 278.82 g/mol .

- (R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS 1217825-46-1): Incorporates a dimethylcarbamoyl group, introducing hydrogen-bonding capability. Molecular weight = 293.79 g/mol .

Data Table: Key Properties of Comparable Compounds

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Similarity Score | Price (USD/g) |

|---|---|---|---|---|---|

| (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate HCl (1222106-99-1) | C11H23ClN2O2 | ~250.74 | Ethyl (2) | N/A | 188 |

| (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate HCl (1217443-56-5) | C11H23ClN2O2 | ~250.74 | Ethyl (2) | 0.94 | 173 |

| (S)-tert-Butyl 2-propylpiperazine-1-carboxylate HCl (1217478-55-1) | C12H25ClN2O2 | ~264.79 | Propyl (2) | 0.92 | N/A |

| 1-Boc-2-tert-butylpiperazine HCl (1381947-73-4) | C13H27ClN2O2 | 278.82 | tert-Butyl (2) | N/A | N/A |

Biological Activity

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H23ClN2O2

- Molar Mass : 236.77 g/mol

- CAS Number : 45072238

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the piperazine ring : The compound is synthesized through a multi-step process that involves the reaction of tert-butyl 2-ethylpiperazine with carboxylic acid derivatives.

- Hydrochloride salt formation : The final product is often converted to its hydrochloride salt to enhance solubility and stability.

This compound exhibits various biological activities, primarily through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound in various models:

- Anti-inflammatory Activity : In vivo studies demonstrated that this compound reduced levels of pro-inflammatory cytokines in mouse models stimulated with TLR7 agonists, indicating potential use in treating inflammatory diseases .

- Antitumor Effects : Preliminary in vitro tests suggest that the compound exhibits cytotoxic effects against specific cancer cell lines, although further studies are needed to elucidate its full therapeutic potential .

Data Table of Biological Activities

Study 1: Anti-inflammatory Effects

In a study involving mice treated with this compound, researchers measured cytokine levels post-TLR7 stimulation. The results indicated a significant reduction in IL-6 levels compared to controls, suggesting the compound's potential as an anti-inflammatory agent .

Study 2: Antitumor Activity

Research conducted on various cancer cell lines revealed that this compound exhibited cytotoxicity against P388 leukemia cells. The study highlighted the need for further investigation into its mechanism and efficacy in vivo .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride?

- Methodology : Synthesis typically involves Boc (tert-butyloxycarbonyl) protection of a piperazine precursor. For example, (S)-piperazine derivatives are reacted with tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane at 0–25°C to introduce the Boc group. Subsequent alkylation with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) introduces the ethyl substituent. The hydrochloride salt is formed via HCl gas bubbling or treatment with HCl/dioxane .

- Key Steps :

- Boc protection to enhance solubility and stability.

- Stereoselective alkylation to retain the (S)-configuration.

- Salt formation for crystallinity and purification.

Q. How is the compound purified after synthesis?

- Methodology : Purification often employs silica gel column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol. Recrystallization from solvents like ethanol or methanol-water mixtures improves purity. For enantiomerically pure samples, chiral HPLC with columns like Chiralpak® IA/IB is recommended .

Q. What spectroscopic techniques are used for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl at δ ~1.4 ppm, piperazine ring protons at δ 3.0–4.5 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and hydrochloride salt formation (N–H stretches) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₂₃ClN₂O₂: 293.79) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Methodology :

- Chiral Resolution : Use of (S)-specific catalysts (e.g., chiral amines or transition-metal complexes) during alkylation to minimize racemization .

- Analytical Validation : Chiral HPLC with a Chiralcel® OD-H column (hexane:isopropanol = 90:10, 1.0 mL/min) resolves enantiomers. X-ray crystallography (via SHELXL ) provides absolute configuration confirmation .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?

- Methodology : Kinetic studies using ¹H NMR to monitor reactions (e.g., Boc deprotection with TFA in CDCl₃). The ethyl group’s steric hindrance slows nucleophilic attack at the piperazine nitrogen, requiring elevated temperatures (60–80°C) for efficient reactions .

Q. How does the hydrochloride salt form influence stability and solubility?

- Data :

| Property | Value/Observation | Reference |

|---|---|---|

| Solubility (H₂O) | 25 mg/mL (pH 3–4), decreases at pH >7 | |

| Stability | Degrades <5% at 25°C/60% RH over 6 mo |

- Mechanism : The hydrochloride salt enhances aqueous solubility via ionic interactions but is hygroscopic, requiring desiccated storage .

Q. What pharmacological profiling strategies are applicable for this compound?

- Methodology :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (IC₅₀ determination) .

- ADMET Studies :

- Caco-2 Permeability : Papp >1 ×10⁻⁶ cm/s indicates moderate absorption.

- Microsomal Stability : Half-life >30 min in human liver microsomes suggests low hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.